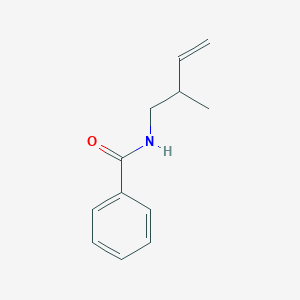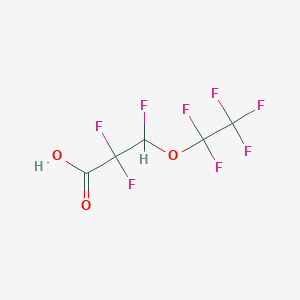
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid is a perfluorinated compound characterized by the presence of multiple fluorine atoms attached to its carbon backbone. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid typically involves the reaction of trifluoroacetic acid with pentafluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The resulting ester is then hydrolyzed to yield the desired acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
科学的研究の応用
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its exceptional chemical resistance and thermal stability.
作用機序
The mechanism by which 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s fluorinated nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it can interact with specific protein targets, influencing their activity and stability.
類似化合物との比較
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
- Hexafluoropropylene oxide dimer acid
- Perfluorooctanoic acid
Comparison: Compared to these similar compounds, 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exhibits unique properties such as a higher degree of fluorination and distinct reactivity patterns. Its enhanced thermal stability and resistance to degradation make it particularly valuable in applications requiring extreme conditions.
特性
CAS番号 |
919005-13-3 |
|---|---|
分子式 |
CF3CF2OCFHCF2COOH C5H2F8O3 |
分子量 |
262.05 g/mol |
IUPAC名 |
2,2,3-trifluoro-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H2F8O3/c6-1(3(7,8)2(14)15)16-5(12,13)4(9,10)11/h1H,(H,14,15) |
InChIキー |
XEZRGPDPHQWFHV-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)(F)F)(OC(C(F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


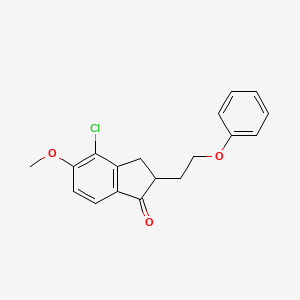

![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
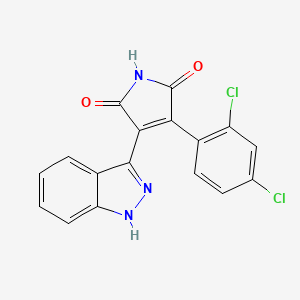
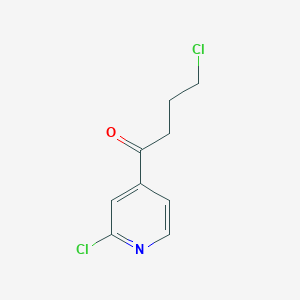

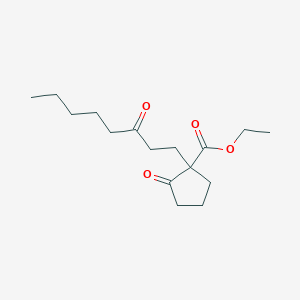
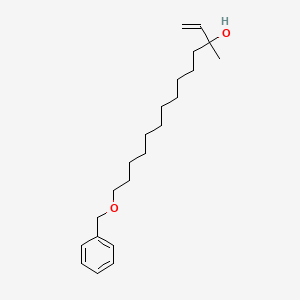
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
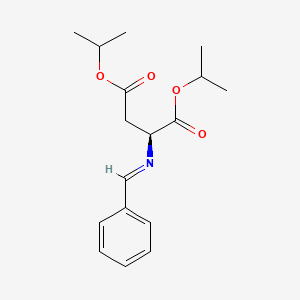
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
